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Compound of Interest

Compound Name:
Ethyl 3,4-dihydro-4-

oxoquinazoline-6-carboxylate

Cat. No.: B123697 Get Quote

IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

CAS Number: 155960-91-1

Molecular Formula: C₁₁H₁₀N₂O₃

Molecular Weight: 218.21 g/mol

This technical guide provides an in-depth overview of Ethyl 3,4-dihydro-4-oxoquinazoline-6-
carboxylate, a heterocyclic compound of interest to researchers and professionals in drug

development. The guide covers its chemical properties, synthesis, and potential biological

activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-

6-carboxylate is presented in the table below. This data is essential for its handling,

characterization, and application in experimental settings.
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Property Value

IUPAC Name
Ethyl 4-oxo-3,4-dihydroquinazoline-6-

carboxylate

Synonyms
Ethyl 3,4-dihydro-4-oxoquinazoline-6-

carboxylate

CAS Number 155960-91-1

Molecular Formula C₁₁H₁₀N₂O₃

Molecular Weight 218.21 g/mol

Appearance Solid (predicted)

Purity ≥95% (as commercially available)[1]

Storage Store at room temperature[1]

Synthesis
The synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the

cyclization of an appropriately substituted anthranilate derivative. A plausible synthetic pathway

is outlined below.

Logical Synthesis Workflow

Starting Material Preparation

Quinazolinone Ring Formation

4-Amino-3-nitrobenzoic acid Ethyl 4-amino-3-nitrobenzoate

Esterification
(Ethanol, Acid catalyst)

Ethyl 3,4-diaminobenzoate

Reduction
(e.g., H₂, Pd/C)

Ethyl 4-oxo-3,4-dihydro-
quinazoline-6-carboxylate

Cyclization
(Reflux)

Formamide
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Caption: Plausible synthetic workflow for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Experimental Protocol: A General Approach
While a specific, detailed protocol for the synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-

carboxylate is not readily available in the public domain, a general procedure based on the

synthesis of analogous quinazolinones is provided below. This protocol should be adapted and

optimized by qualified researchers.

Step 1: Synthesis of Ethyl 4-acetamido-3-aminobenzoate

A potential precursor can be synthesized from 4-acetamido-3-aminobenzoic acid. A mixture of

4-acetamido-3-aminobenzoic acid in ethanol is treated with a few drops of concentrated sulfuric

acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is worked up to isolate the ethyl ester.

Step 2: Cyclization to form the Quinazolinone Ring

The synthesized ethyl 4-acetamido-3-aminobenzoate is then cyclized to form the quinazolinone

ring. This is typically achieved by heating the amino ester with a suitable one-carbon source,

such as formamide or triethyl orthoformate, often in the presence of a catalyst or under reflux

conditions. For instance, a mixture of the amino ester and formamide can be heated at an

elevated temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC.

Upon completion, the product is isolated and purified, typically by recrystallization or column

chromatography.

Potential Biological Activities and Experimental
Protocols
Quinazoline and its derivatives are a well-established class of compounds with a broad range

of pharmacological activities, including anticancer and anti-inflammatory properties. While

specific biological data for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is limited in

publicly available literature, this section outlines the general experimental protocols used to

evaluate the potential of related compounds in these areas.
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Anticancer Activity
Quinazoline derivatives are known to exhibit anticancer activity through various mechanisms,

including the inhibition of tyrosine kinases. The cytotoxic potential of novel quinazoline

compounds is commonly assessed using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are

seeded in 96-well plates at a specific density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for

the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC₅₀ (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives is often evaluated using in vivo

models.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.
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Animal Model: Wistar albino rats are typically used.

Compound Administration: The test compound is administered orally or intraperitoneally at a

specific dose. A control group receives the vehicle, and a positive control group receives a

standard anti-inflammatory drug (e.g., indomethacin).

Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is

administered to the right hind paw of each rat to induce localized inflammation and edema.

Measurement of Paw Volume: The paw volume is measured at various time points after

carrageenan injection using a plethysmometer.

Data Analysis: The percentage inhibition of edema is calculated for the treated groups

compared to the control group.

Conclusion
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the quinazoline class of

heterocyclic compounds, which is of significant interest in medicinal chemistry. While detailed

experimental data for this specific molecule is not extensively documented in public literature,

this guide provides a foundation for its synthesis and potential biological evaluation based on

established protocols for related compounds. Further research is warranted to fully elucidate

the synthetic pathways and pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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